4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide
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Overview
Description
4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential pharmacological applications. This compound belongs to the class of thiadiazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide typically involves the Curtius rearrangement of appropriate sulfamoylacylazides. These azides are prepared from known starting materials through a series of chemical reactions . The reaction conditions often include the use of solvents and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with potential variations in biological activity.
Substitution: Substitution reactions, particularly at the nitrogen or sulfur atoms, can yield a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide exerts its effects involves the blockade of transmembrane voltage-dependent calcium channels present in vascular smooth muscle cells . This action leads to a decrease in calcium influx, resulting in relaxation of the smooth muscle and a subsequent reduction in blood pressure.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides: These compounds act as potassium channel openers and have similar pharmacological profiles.
Uniqueness
4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively inhibit voltage-dependent calcium channels sets it apart from other similar compounds.
Properties
CAS No. |
214916-46-8 |
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Molecular Formula |
C13H10N4O3S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[1,1,3-trioxo-2-(pyridin-3-ylmethyl)thieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile |
InChI |
InChI=1S/C13H10N4O3S2/c14-3-5-16-11-8-21-9-12(11)22(19,20)17(13(16)18)7-10-2-1-4-15-6-10/h1-2,4,6,8-9H,5,7H2 |
InChI Key |
ZJSSIJMWNIOVIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N |
Origin of Product |
United States |
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